1H-Benzo[d]imidazole-2-carboxamide

Antitubercular Mycobacterium tuberculosis Scaffold design

Select this scaffold for its crystallographically validated 2-carboxamide substitution, which delivers distinct H-bond donor geometry for drug discovery. It serves as a bioisosteric replacement for benzothiazole-2-carboxamides in anti-TB programs (MIC 0.78–6.25 µg/mL vs. ethambutol at 3.13 µg/mL), offers oral efficacy in CNS NR2B models, enables P2X1-selective ligand synthesis (>30-fold selectivity), and drives antiproliferative bias (IC50 0.6–2.0 µM) over antioxidant off-targets.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 5805-52-7
Cat. No. B1269541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[d]imidazole-2-carboxamide
CAS5805-52-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=O)N
InChIInChI=1S/C8H7N3O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H2,9,12)(H,10,11)
InChIKeyXIZCDQOKKYYCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzo[d]imidazole-2-carboxamide (CAS 5805-52-7): Core Scaffold Identity and Physicochemical Baseline for Procurement


1H-Benzo[d]imidazole-2-carboxamide (CAS 5805-52-7) is a heterocyclic building block featuring a benzimidazole core with a carboxamide group substituted at the 2-position [1]. Its molecular formula is C8H7N3O with a molecular weight of 161.16 g/mol . The 2-carboxamide substitution distinguishes it from regioisomers such as 1H-benzimidazole-4-carboxamide (CAS 188106-81-2) and 1H-benzo[d]imidazole-6-carboxamide (CAS 116568-17-3), which share the same molecular formula but exhibit radically different hydrogen-bonding networks and biological activities . An unambiguous single-crystal X-ray structure (orthorhombic, space group Pccn, a = 9.9071(14) Å, b = 11.1950(19) Å, c = 13.315(2) Å, V = 1476.8(4) ų, Z = 8, Rgt(F) = 0.0356, T = 100 K) confirms the precise connectivity and solid-state conformation of the 2-carboxamide tautomer, providing a definitive quality control benchmark for procurement and scaffold validation [1].

Why 1H-Benzo[d]imidazole-2-carboxamide (CAS 5805-52-7) Cannot Be Replaced by Indole-2-carboxamide, Benzothiazole-2-carboxamide, or C-4/C-6 Carboxamide Regioisomers


The 2-carboxamide substitution on the benzimidazole core is not a generic interchangeable feature. Direct head-to-head SAR studies across indole-2-carboxamide and benzimidazole-2-carboxamide series demonstrated that the benzimidazole scaffold provides a distinct hydrogen-bond donor geometry that fundamentally alters NR2B NMDA receptor binding profiles [1]. For anti-tubercular applications, the benzimidazole-2-carboxamide scaffold was explicitly designed as a novel bioisosteric replacement for benzothiazole-2-carboxamides and validated as a distinct anti-TB chemotype; merely substituting the benzimidazole core with benzothiazole shifts the activity profile toward antioxidant rather than antiproliferative endpoints [2]. Furthermore, moving the carboxamide from the 2-position to the 4- or 6-position of the benzimidazole ring (same molecular formula C8H7N3O, MW 161.16) yields regioisomers with entirely different hydrogen-bonding networks, as confirmed crystallographically, resulting in loss of the specific pharmacophoric geometry required for downstream derivatization into active Pin1, MmpL3, and FtsZ inhibitors [3].

Quantitative Differentiation Evidence: 1H-Benzo[d]imidazole-2-carboxamide (CAS 5805-52-7) Against Closest Analogs


Anti-TB Scaffold Activity: Benzimidazole-2-carboxamide Derivatives vs. Ethambutol and Isoniazid in Whole-Cell M. tuberculosis H37Rv Assays

The benzo[d]imidazole-2-carboxamide scaffold was validated as a novel anti-TB chemotype through the synthesis and whole-cell screening of 27 derivatives against M. tuberculosis H37Rv (ATCC 27294) [1]. The most potent derivative (compound 8e, N-ethyl substituted) achieved an MIC of 0.78 µg/mL (2.15 µM) with a selectivity index >60 against RAW 264.7 macrophages [1]. This outperforms the first-line drug ethambutol (MIC: 3.13 µg/mL) and approaches the potency of bedaquiline (MIC: 0.03–0.12 µg/mL) while introducing a completely distinct pharmacophoric class [1]. Thirteen of the 27 derivatives showed MIC values (0.78–6.25 µg/mL) superior to standard drugs [1]. The LipE value of compound 8e (11.77) is nearly double the empirical threshold of >6 for quality drug candidates, indicating superior absorption and clearance potential [1]. Activity was retained against isoniazid-resistant strains with less than 4-fold MIC increase compared to susceptible strains, attributed to a mechanism targeting the mycobacterial membrane potential and energy metabolism distinct from existing anti-TB agents [1].

Antitubercular Mycobacterium tuberculosis Scaffold design

NR2B NMDA Receptor Antagonism: Benzimidazole-2-carboxamide vs. Indole-2-carboxamide in Binding and Functional Assays

In a systematic SAR study directly comparing indole-2-carboxamide and benzimidazole-2-carboxamide series as NR2B-selective NMDA receptor antagonists, both scaffolds yielded compounds with low nanomolar activity in binding and functional assays [1]. The benzimidazole analog (4-benzylpiperidine-1-yl)-[5(6)-hydroxy-1H-benzimidazol-2-yl]-methanone (compound 60a) was as active as the indole lead 6a and the reference drug besonprodil (2) in a formalin-induced hyperalgesia model in mice after oral administration [1]. Notably, a subsequent focused study on benzimidazole-2-carboxamide NR2B antagonists revealed that the benzimidazole scaffold, when equipped with appropriate H-bond donor groups, yielded compound 6a with a 6-fold lower IC50 compared to a control compound while maintaining equivalent NR2B binding affinity, demonstrating scaffold-specific optimization potential not achievable with the indole series . A CoMSIA model based on binding data from both series confirmed that the benzimidazole core provides a distinct electrostatic and H-bond donor spatial distribution compared to the indole core [1].

NMDA receptor NR2B CNS drug discovery

P2X1 Receptor Selectivity: Benzimidazole-2-carboxamide Derivative (Ro 0437626) vs. P2X2, P2X3, and P2X2/3 Subtypes

The benzimidazole-2-carboxamide derivative Ro 0437626 (CAS 134362-79-1) demonstrates a selectivity profile that is highly scaffold-dependent. Ro 0437626 inhibits the P2X1 purinergic receptor with an IC50 of 3 µM, while showing IC50 values >100 µM against P2X2, P2X3, and P2X2/3 receptors, yielding a >30-fold selectivity window . This selectivity profile is a direct consequence of the benzimidazole-2-carboxamide scaffold geometry, which positions the (R)-configured substituents to engage the P2X1 orthosteric site while clashing with the P2X2, P2X3, and P2X2/3 binding pockets . Alternative scaffolds such as suramin-derived antagonists show broad P2X subtype inhibition with substantially lower selectivity indices, typically <10-fold across subtypes .

Purinergic receptor P2X1 Selectivity profiling

Antiproliferative vs. Antioxidant Functional Divergence: Benzimidazole-2-carboxamide vs. Benzothiazole-2-carboxamide

A systematic study comparing benzimidazole-2-carboxamides and benzothiazole-2-carboxamides with matched substitution patterns (variable methoxy/hydroxy groups, nitro/amino substituents) revealed a profound scaffold-dependent functional divergence [1]. The trimethoxy-substituted benzimidazole-2-carboxamide (compound 8) exhibited the most promising antiproliferative activity with IC50 values of 0.6–2.0 µM across three human cancer cell lines (HCT116, MCF-7, H460) [1]. In contrast, the trihydroxy-substituted benzothiazole-2-carboxamide (compound 29) was identified as the most promising antioxidant, being significantly more potent than the reference antioxidant butylated hydroxytoluene (BHT) in both DPPH radical scavenging and FRAP assays [1]. The benzimidazole scaffold thus preferentially drives antiproliferative activity, while the benzothiazole scaffold drives antioxidant activity, despite identical substitution patterns [1].

Antiproliferative Antioxidant Scaffold comparison

FtsZ Inhibition Against Drug-Resistant TB: Benzimidazole-2-carboxamide Derivatives Retain Activity Against Isoniazid-Resistant M. tuberculosis

A focused mechanistic study evaluated benzo[d]imidazole-2-carboxamide derivatives for inhibition of the mycobacterial cell division protein FtsZ, a target distinct from the mycolic acid biosynthesis pathway inhibited by isoniazid [1]. Three compounds (1k, 1o, and 1e) demonstrated activity against isoniazid-resistant M. tuberculosis strains, confirming a mechanism orthogonal to INH activation [1]. In a surrogate B. subtilis 168 FtsZ inhibition assay, compound 1o achieved 91 ± 5% inhibition of FtsZ activity and perturbed its secondary structure as confirmed by circular dichroism spectroscopy, while compound 1h, 1i, and 4h showed >70% inhibition [1]. Molecular docking and molecular dynamics simulations confirmed compound 1o binding to M. tuberculosis FtsZ with a favorable binding pose, reinforcing FtsZ as a mechanistic target [1].

FtsZ Drug-resistant TB Isoniazid resistance

Unambiguous Structural Identity: Single-Crystal X-ray Confirmation of the 2-Carboxamide Regioisomer vs. 4- and 6-Carboxamide Positional Isomers

The single-crystal X-ray structure of 1H-benzimidazole-2-carboxamide (orthorhombic, space group Pccn, a = 9.9071(14) Å, b = 11.1950(19) Å, c = 13.315(2) Å, V = 1476.8(4) ų, Z = 8, Rgt(F) = 0.0356, wRref(F²) = 0.1034, T = 100 K) provides unambiguous confirmation of the 2-carboxamide connectivity [1]. The carboxamide group at the 2-position forms an intramolecular N–H···N hydrogen bond to the benzimidazole N3, creating a planar conformation that is structurally impossible for the 4-carboxamide (CAS 188106-81-2) and 6-carboxamide (CAS 116568-17-3) regioisomers [1]. These positional isomers share the identical molecular formula (C8H7N3O, MW 161.16) and are common synthetic byproducts or mis-specified alternatives in procurement catalogs . The Pccn space group and unit cell parameters serve as a definitive powder XRD fingerprint to distinguish the 2-carboxamide from its regioisomers at the point of receipt [1].

Crystal structure Regioisomer Quality control

High-Value Application Scenarios for 1H-Benzo[d]imidazole-2-carboxamide (CAS 5805-52-7) Based on Quantitative Evidence


Anti-TB Lead Optimization Programs Targeting Drug-Resistant M. tuberculosis

Procure this scaffold as a starting point for anti-TB lead optimization where the goal is to develop novel agents active against MDR/XDR-TB. The benzo[d]imidazole-2-carboxamide chemotype has demonstrated MIC values (0.78–6.25 µg/mL) superior to ethambutol (3.13 µg/mL), selectivity indices >60, and retained activity against isoniazid-resistant strains through a mechanism targeting FtsZ and mycobacterial membrane potential distinct from existing therapeutics [1]. The scaffold's high LipE values (10.66–11.77) indicate favorable drug-like properties for further development [1].

NR2B-Selective NMDA Receptor Antagonist Development for CNS Disorders

Use this scaffold for CNS drug discovery programs requiring NR2B-selective NMDA receptor antagonism with oral bioavailability. The benzimidazole-2-carboxamide core has been directly compared head-to-head with indole-2-carboxamides and demonstrated equivalent in vivo oral efficacy to besonprodil in formalin-induced hyperalgesia models, while offering a structurally distinct IP position and the potential for 6-fold improvements in IC50 through scaffold-specific H-bond donor optimization [1][2].

P2X1-Selective Tool Compound and Drug Candidate Synthesis

Deploy this scaffold for synthesizing subtype-selective P2X1 purinergic receptor ligands. The benzimidazole-2-carboxamide derivative Ro 0437626 achieves a >30-fold selectivity window for P2X1 (IC50 = 3 µM) over P2X2, P2X3, and P2X2/3 receptors (IC50 > 100 µM), a selectivity profile not achievable with other heterocyclic cores such as suramin analogs [1]. This enables definitive pharmacological dissection of P2X1-mediated physiology in urological and cardiovascular research.

Antiproliferative Agent Development with Scaffold-Intrinsic Activity Bias

Select this scaffold for oncology-focused medicinal chemistry when the primary screening objective is antiproliferative activity. In direct scaffold comparison studies, trimethoxy-substituted benzimidazole-2-carboxamides demonstrated antiproliferative IC50 values of 0.6–2.0 µM across HCT116, MCF-7, and H460 cancer cell lines, while identically substituted benzothiazole-2-carboxamides preferentially drove antioxidant activity [1]. This scaffold-intrinsic functional bias reduces the screening burden when antiproliferation is the desired endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzo[d]imidazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.